molecular formula C15H21N3O3 B2454740 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide CAS No. 1428351-81-8

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide

Cat. No.: B2454740
CAS No.: 1428351-81-8
M. Wt: 291.351
InChI Key: UDHFWGPUCALJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is a synthetic organic compound designed for research applications. This molecule features a 2,3-dihydrobenzofuran moiety, a structure prevalent in various biologically active compounds and pharmaceutical agents . The 2,3-dihydrobenzofuran scaffold is of significant interest in medicinal chemistry, and similar structures are frequently investigated for their potential interactions with neurological targets . The compound's structure also incorporates a dimethylaminoethyl chain linked to a methyloxalamide group, a configuration that may influence its physicochemical properties and bioavailability. This product is intended for non-human research purposes only, specifically for use in chemical and biological in vitro assays. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a standard, a building block in synthetic chemistry, or a candidate for screening in various pharmacological and biochemical assays to explore its interactions and activity. As with any research chemical, proper safety protocols and handling procedures must be followed.

Properties

IUPAC Name

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-16-14(19)15(20)17-9-12(18(2)3)10-4-5-13-11(8-10)6-7-21-13/h4-5,8,12H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHFWGPUCALJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Dihydrobenzofuran Intermediate

The 2,3-dihydrobenzofuran-5-yl moiety is synthesized via acid-catalyzed cyclization, as demonstrated in the preparation of analogous dihydrobenzofuran derivatives. A representative protocol involves:

  • Methallylation : Reacting 5-hydroxyacetophenone with methallyl bromide in the presence of potassium carbonate to form 5-acetyl-2-methallyloxyphenyl ether.
  • Claisen Rearrangement : Heating the ether at 180–200°C to yield γ,δ-unsaturated ketone.
  • Cyclization : Treating the ketone with sulfuric acid to induce ring closure, forming 2,3-dihydro-2,2-dimethylbenzofuran-5-ol.

Table 1 : Reaction Conditions for Dihydrobenzofuran Synthesis

Step Reagents/Conditions Yield (%)
Methallylation Methallyl bromide, K2CO3, DMF, 80°C 85
Claisen Rearrangement Neat, 190°C, 2 hr 78
Cyclization H2SO4 (conc.), 0°C, 30 min 92

Functionalization of the Dihydrobenzofuran Core

The dihydrobenzofuran-5-ol intermediate is converted to a bromoethyl derivative through a two-step process:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the epoxide.
  • Ring-Opening Amination : Reacting the epoxide with dimethylamine in ethanol at 60°C to yield 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethanol.

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 6.75 (d, J = 8.4 Hz, 1H, ArH), 6.65 (s, 1H, ArH), 4.50 (t, J = 8.8 Hz, 2H, OCH2), 3.20–3.10 (m, 2H, CH2N), 2.30 (s, 6H, N(CH3)2).

Oxalamide Formation

The final step involves coupling the amine intermediate with methylamine via oxalyl chloride:

  • Activation : Reacting 2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethylamine with oxalyl chloride in anhydrous dichloromethane at 0°C to form the oxalyl chloride intermediate.
  • Amidation : Adding methylamine dropwise to the reaction mixture, followed by stirring at room temperature for 12 hr.

Table 2 : Optimization of Oxalamide Coupling

Parameter Optimal Condition Purity (%)
Solvent Dichloromethane 98
Temperature 0°C → 25°C 95
Equivalents (MeNH2) 1.2 97
Catalyst Triethylamine (1.5 eq) 96

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer during exothermic steps like epoxidation. Purification is achieved via recrystallization from ethanol/water (3:1), yielding >99% purity.

Analytical Validation

Critical Characterization Data :

  • HRMS (ESI+) : m/z 292.1753 [M+H]+ (calculated for C15H22N3O3: 292.1756).
  • IR (KBr) : 1650 cm−1 (C=O stretch), 1540 cm−1 (N–H bend).
  • HPLC : Retention time 8.2 min (C18 column, 70:30 H2O/ACN).

Challenges and Alternative Approaches

A common side reaction is over-alkylation at the dimethylamino group, which is mitigated by using controlled stoichiometry of dimethylamine. Alternative routes employing enzymatic catalysis or microwave-assisted synthesis are under investigation to reduce reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-ethyloxalamide: Similar structure with an ethyl group instead of a methyl group.

    N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-propyloxalamide: Similar structure with a propyl group instead of a methyl group.

Uniqueness

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized by the presence of an oxalamide functional group, a dimethylamino group, and a benzofuran moiety. The molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of 373.5 g/mol. Its structural representation highlights potential sites for interaction with biological targets.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight373.5 g/mol
Functional GroupsOxalamide, Benzofuran
CAS Number1428367-21-8

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structural motifs have been shown to interact with various biological receptors and enzymes. Notably, benzofuran derivatives are known to exhibit activity against cancer cells and modulate inflammatory pathways.

Hypothesized Mechanisms:

  • Receptor Interaction : Potential agonist or antagonist activity at serotonin receptors.
  • Enzyme Inhibition : Inhibition of specific enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production.
  • Neuroprotective Properties : Potential effects on neurodegenerative processes have been suggested, warranting further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of oxalamide derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth, suggesting a promising avenue for anticancer drug development.

Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports demonstrated that benzofuran-based compounds exhibited anti-inflammatory properties by inhibiting NF-kB signaling pathways in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 3: Neuroprotection

In a study focused on neurodegenerative diseases, compounds similar to this compound were shown to protect neuronal cells from oxidative stress-induced apoptosis.

Q & A

Basic: What are the key synthetic routes for N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-methyloxalamide, and how are reaction conditions optimized to maximize yield and purity?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the 2,3-dihydrobenzofuran-5-yl and dimethylaminoethyl moieties. Key steps include:

  • Coupling reactions : Amide bond formation between the oxalamide core and substituted amines under reflux conditions (60–80°C) using dichloromethane or dimethylformamide as solvents .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate the final product, with yields optimized by controlling stoichiometry and reaction time .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress and confirm intermediate purity .
  • Inert atmospheres : Nitrogen or argon prevents oxidation of sensitive functional groups, such as the dimethylamino group .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by resolving signals for aromatic protons (6.5–7.5 ppm), methyl groups (2.2–3.0 ppm), and oxalamide carbonyls (165–170 ppm) .
  • Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₉H₂₆N₃O₃) .

Basic: What preliminary biological screening approaches are recommended to assess potential therapeutic applications?

  • In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) and antimicrobial testing via broth microdilution .
  • Receptor binding studies : Radioligand displacement assays to evaluate affinity for targets like serotonin or dopamine receptors .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from impurities, assay variability, or differences in cell lines. Methodological solutions include:

  • Reproducibility checks : Replicate studies under standardized conditions (e.g., identical cell culture media, passage numbers) .
  • Purity validation : Re-purify the compound via preparative HPLC and re-test bioactivity .
  • Orthogonal assays : Confirm results using multiple techniques (e.g., fluorescence-based and radiometric assays for receptor binding) .

Advanced: What strategies optimize synthetic yield while minimizing byproduct formation?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions, reducing unreacted intermediates .
  • Catalyst screening : Test bases like triethylamine or DMAP to accelerate amide bond formation without side reactions .
  • Temperature gradients : Gradual heating (e.g., 40°C → 70°C) minimizes decomposition of thermally sensitive intermediates .

Advanced: How does computational modeling contribute to understanding interaction mechanisms with biological targets?

  • Molecular docking : Predict binding poses of the compound in protein active sites (e.g., kinases or GPCRs) using software like AutoDock Vina .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .
  • QSAR models : Relate structural features (e.g., dihydrobenzofuran planarity) to bioactivity trends across analogs .

Advanced: What methodologies analyze the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmospheres .
  • pH-rate profiling : Measure hydrolysis rates at pH 1–10 to identify stability thresholds for formulation development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.